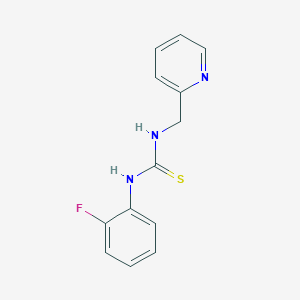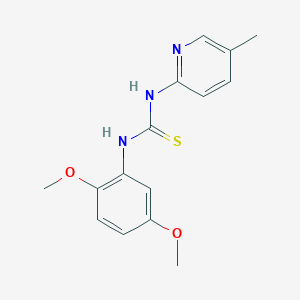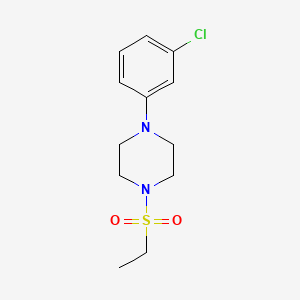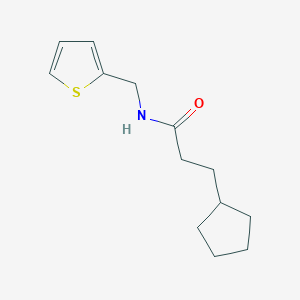![molecular formula C15H22N2O5S B5703016 N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)
N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly referred to as DPEMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPEMS belongs to the class of methanesulfonamide compounds, which have been found to exhibit a wide range of biological activities. In
作用机制
The mechanism of action of DPEMS is not fully understood, but it is thought to involve the inhibition of enzymes involved in key cellular pathways. Specifically, DPEMS has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, DPEMS may be able to alter the expression of genes involved in cancer cell growth and neurological function.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, DPEMS has been found to exhibit a number of biochemical and physiological effects. Studies have shown that DPEMS can inhibit angiogenesis, which is the process by which new blood vessels are formed. This effect may contribute to the compound's anti-cancer properties. Additionally, DPEMS has been found to exhibit anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One advantage of using DPEMS in lab experiments is its relatively low toxicity. Studies have shown that DPEMS is well-tolerated in animal models, even at high doses. Additionally, DPEMS is relatively easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of using DPEMS in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals. Additionally, the mechanism of action of DPEMS is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are a number of potential future directions for research on DPEMS. One area of focus could be on the compound's potential as a treatment for neurological disorders. Additional studies could explore the mechanisms by which DPEMS protects neurons from damage and improves cognitive function.
Another area of research could focus on the development of DPEMS-based therapies for cancer. Studies could explore the optimal dosing and administration of DPEMS, as well as its potential use in combination with other anti-cancer agents.
Finally, future research could focus on the development of new methanesulfonamide compounds with improved properties. By modifying the chemical structure of DPEMS, researchers may be able to develop compounds with enhanced therapeutic potential and improved solubility.
合成方法
The synthesis of DPEMS involves a multi-step process that begins with the reaction of 3,4-dimethoxyaniline with pyrrolidine to form N-(3,4-dimethoxyphenyl)-pyrrolidine. This intermediate is then reacted with ethyl 2-oxo-2-(methanesulfonyl)acetate to produce DPEMS. The overall yield of this process is approximately 50%, and the purity of the final product is typically greater than 95%.
科学研究应用
DPEMS has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that DPEMS can induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Another area of research has explored the potential use of DPEMS as a treatment for neurological disorders. Studies have shown that DPEMS can protect neurons from damage caused by oxidative stress and inflammation. Additionally, DPEMS has been found to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-13-7-6-12(10-14(13)22-2)17(23(3,19)20)11-15(18)16-8-4-5-9-16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBJDZMWFZCGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)


![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)



![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)

![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)
